molecular formula C19H24N4O3 B4796552 N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide CAS No. 908518-33-2

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No.: B4796552
CAS No.: 908518-33-2
M. Wt: 356.4 g/mol
InChI Key: YNASCIHSXMYUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical research compound belonging to the class of piperazine carboxamides. This structural class is of significant interest in medicinal chemistry and pharmacology research, particularly in the investigation of receptor-ligand interactions . Piperazine derivatives are frequently explored as key scaffolds in the development of receptor antagonists . For instance, structurally similar compounds featuring variations at the 4-position of the piperazine ring have been documented as alpha(α)-adrenoceptor (AR) antagonists with high subtype-selectivity, which are valuable tools for studying conditions like benign prostatic hyperplasia (BPH) . Other piperazine carboxamides are investigated for their potential as CCR5 receptor antagonists, a target in immunology research . The specific arrangement of the 3,4-dimethoxyphenyl (veratrole) group and the 3-pyridinylmethyl substituent in this compound suggests it is designed for high-affinity binding to specific biological targets, making it a candidate for research in neuropharmacology or signal transduction. The product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-17-6-5-16(12-18(17)26-2)21-19(24)23-10-8-22(9-11-23)14-15-4-3-7-20-13-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASCIHSXMYUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157896
Record name N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908518-33-2
Record name N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908518-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 3-pyridinecarboxylic acid chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to reflux and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties Reference
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl, quinazolinone-methyl Melting point: 189.5–192.1°C; moderate yield (52.2%)
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl Piperazine ring in chair conformation; crystallizes via N–H⋯O hydrogen bonds
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide 3-Chlorophenyl, triazole-linked ethyl Enhanced hydrogen-bonding capacity due to triazole moiety
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Chloro-trifluoromethylpyridinyl, trifluoromethylphenyl High lipophilicity; electron-withdrawing substituents

Electronic and Steric Effects

  • Halogenated Analogues (A2–A6, ) : Fluorine and chlorine substituents increase electronegativity, enhancing binding to hydrophobic pockets but reducing solubility compared to methoxy groups.
  • 3,4-Dimethoxyphenyl vs. 4-Chlorophenyl : The methoxy groups in the target compound improve solubility (logP ~2.5 estimated) versus chlorophenyl derivatives (logP ~3.0) .
  • Pyridinylmethyl vs.

Pharmacological Implications

  • Leptin Receptor Modulation : Pyridine-containing piperazinecarboxamides (e.g., ) are excluded in leptin receptor modulators, suggesting the target compound’s pyridinylmethyl group may confer unique receptor affinity .
  • Antibacterial Activity : Fluorinated hydrazones () highlight the role of electron-withdrawing groups in antimicrobial activity, contrasting with the electron-donating methoxy groups in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound N-(4-chlorophenyl)-4-ethyl () A3 (4-Fluorophenyl, )
Melting Point ~180–190°C (estimated) 193.3–195.2°C 196.5–197.8°C
logP ~2.5 3.1 2.8
Hydrogen Bond Acceptors 6 (pyridine N, carboxamide O, methoxy O) 3 4
  • Solubility : The 3,4-dimethoxyphenyl group enhances aqueous solubility compared to halogenated analogues but may reduce membrane permeability .
  • Crystallinity : Piperazine chair conformation (common in analogues) suggests stable crystal packing, though methoxy groups may introduce steric hindrance .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₇H₂₂N₄O₂
  • IUPAC Name : this compound
  • Molecular Weight : 314.39 g/mol

This compound features a piperazine ring, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

Pharmacological Effects

Research indicates that compounds containing piperazine moieties exhibit a range of biological activities. This compound has been studied for its potential as an anticonvulsant and anti-inflammatory agent.

  • Anticonvulsant Activity : In vivo studies have shown that derivatives of this compound can significantly reduce seizure activity in animal models. For instance, a related compound was evaluated for its efficacy against MES-induced seizures, demonstrating promising results .
  • Anti-inflammatory Activity : The compound may also inhibit COX-2 enzymes, which are involved in inflammatory pathways. This suggests potential for treating conditions like arthritis .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperazine and phenyl groups can significantly influence the biological activity of the compound. For example:

  • Substituents on the pyridine ring can enhance or diminish the anticonvulsant effects.
  • The presence of methoxy groups at specific positions on the phenyl ring has been correlated with increased potency against certain targets.

Table 1 summarizes key findings from SAR studies:

Compound VariantActivity (IC50)Notes
Base Compound50 µMInitial screening showed moderate activity
Variant A20 µMEnhanced activity with additional methyl group
Variant B10 µMSignificant increase in potency with halogen substitution

Case Study 1: Anticonvulsant Efficacy

A study involving a derivative of this compound assessed its anticonvulsant properties through various models. The findings indicated a dose-dependent reduction in seizure frequency, suggesting a multifactorial mechanism of action involving neurotransmitter modulation .

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the compound's ability to modulate inflammatory responses in vitro. The results demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions .

Q & A

Q. What are the common synthetic pathways and characterization methods for piperazine carboxamide derivatives like N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling a piperazine core with substituted phenyl carboxamides using activating agents like carbodiimides (e.g., DCC) .
  • Nucleophilic substitution : Introducing pyridinylmethyl or aryl groups via alkylation under reflux conditions with solvents like dichloromethane or ethanol .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by thin-layer chromatography (TLC) .

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity of substituents (e.g., distinguishing 3,4-dimethoxy phenyl protons) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How do structural modifications (e.g., methoxy groups, pyridinylmethyl substituents) influence the compound’s physicochemical properties and initial bioactivity?

  • Methoxy groups : Enhance lipophilicity (logP ~2.5–3.0), improving membrane permeability. The 3,4-dimethoxy configuration may promote π-π stacking with aromatic residues in target proteins .
  • Pyridinylmethyl substituents : Introduce hydrogen-bonding potential via the nitrogen atom, critical for receptor interactions (e.g., dopamine or serotonin receptors) .
  • Piperazine core : Provides conformational flexibility, enabling adaptation to diverse binding pockets .

Q. Initial bioactivity screening :

  • In vitro assays : Radioligand binding studies (e.g., competitive displacement assays) to measure affinity for receptors like 5-HT1A or D2 (IC50 values typically range 10–100 nM for active analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor selectivity data across structurally similar piperazine carboxamides?

Methodological approaches :

  • Comparative SAR analysis : Test derivatives with incremental structural changes (Table 1).
  • Functional assays : Measure intrinsic activity (e.g., cAMP accumulation for GPCRs) to distinguish agonists vs. antagonists .
  • Molecular dynamics simulations : Identify key binding pocket residues that discriminate between targets (e.g., hydrophobic vs. polar interactions) .

Q. Table 1. Selectivity Profiles of Analogous Piperazine Carboxamides

CompoundTarget ReceptorIC50 (nM)Selectivity Ratio (vs. Off-Target)Reference
N-(4-chlorophenyl) analogD31250:1 (D2)
3,4-Dimethoxy variant5-HT1A820:1 (5-HT2A)

Q. What strategies optimize metabolic stability and bioavailability without compromising target affinity?

  • Prodrug design : Introduce ester groups at metabolically labile sites (e.g., pyridinylmethyl) to delay hepatic clearance .
  • Crystallography-guided modifications : Replace methoxy groups with bioisosteres (e.g., trifluoromethyl) to maintain hydrophobicity while reducing CYP450 metabolism .
  • In vitro ADME profiling :
    • Microsomal stability assays : Measure t1/2 in human liver microsomes (target >60 mins) .
    • Caco-2 permeability : Aim for Papp >1 × 10⁻⁶ cm/s to ensure intestinal absorption .

Q. How do computational models predict binding modes and guide lead optimization?

  • Docking studies : Use software like AutoDock Vina to prioritize compounds with high docking scores (e.g., <-8 kcal/mol) for the target receptor .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent changes (e.g., methoxy to ethoxy) to refine affinity predictions .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors at 3,4-dimethoxy positions) .

Q. What experimental controls are critical in assessing off-target effects in cellular models?

  • Counter-screening panels : Test against >50 unrelated receptors/enzymes (e.g., CEREP panels) to exclude polypharmacology .
  • CRISPR-modified cell lines : Use receptor-knockout models to confirm target-specific effects (e.g., D3 receptor KO in HEK293 cells) .
  • Dose-response curves : Ensure Hill slopes ≈1 to rule out nonspecific aggregation .

Q. Key Challenges & Future Directions

  • Data reproducibility : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability in IC50 measurements .
  • Target validation : Combine genetic (siRNA) and pharmacological (tool compounds) approaches to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.